6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline
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Overview
Description
Tert-butanesulfinamide is an organosulfur compound and a member of the class of sulfinamides . It’s often used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .
Synthesis Analysis
Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide .Molecular Structure Analysis
The molecular formula of tert-butanesulfinamide is (CH3)3CS(O)NH2 .Chemical Reactions Analysis
Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . It provides very high enantioselectivities in a spectrum of different classes of reactions and with a broad range of substrates .Physical And Chemical Properties Analysis
Tert-butanesulfinamide appears as a white to off-white crystalline solid . Its melting point ranges from 102 to 105 °C .Scientific Research Applications
Synthesis of N-Heterocycles
This compound is instrumental in the synthesis of N-heterocycles, which are core structures in many natural products and therapeutically active molecules. The use of 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline allows for the asymmetric synthesis of piperidines, pyrrolidines, and azetidines, which are pivotal in medicinal chemistry for their biological activity .
Chiral Auxiliary in Stereoselective Synthesis
As a chiral sulfinamide, it serves as a chiral auxiliary in the stereoselective synthesis of amines. This application is crucial for creating enantiomerically pure compounds, which can lead to drugs with better efficacy and fewer side effects .
Building Blocks in Medical Chemistry
The compound’s ability to act as a building block in medical chemistry is significant. It can be used to construct complex molecules that are relevant in drug discovery and development, particularly in the design of molecules with potential pharmacological applications .
Streamlining Synthetic Routes
The compound simplifies synthetic routes by eliminating the need for additional pre-functionalization and de-functionalization steps. This efficiency is particularly valuable in the pharmaceutical industry, where it can lead to more sustainable and cost-effective processes .
Anionic Polymerization
In the field of polymer science, 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline can be used in anionic polymerization processes. This application is important for the creation of polymers with specific properties and functionalities, which can be used in various industrial applications .
Environmental Impact Reduction
The compound contributes to reducing the environmental impact of chemical synthesis. By streamlining synthetic routes, it helps in reducing waste generation, which is a step towards greener chemistry practices .
Mechanism of Action
Target of Action
It is known that sulfonyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that sulfonyl compounds can react with primary and secondary amines to form sulfinamides . This reaction could potentially alter the function of targeted enzymes or receptors.
Biochemical Pathways
The formation of sulfinamides could potentially affect various biochemical pathways depending on the specific enzymes or receptors targeted .
Result of Action
The formation of sulfinamides could potentially alter the function of targeted enzymes or receptors, leading to various cellular effects .
Safety and Hazards
Future Directions
There’s ongoing research into the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
properties
IUPAC Name |
6-tert-butylsulfonyl-4-chloro-7-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-14(2,3)20(17,18)13-7-9-10(15)5-6-16-11(9)8-12(13)19-4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGUOXODJXRQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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